molecular formula C16H12FN3O4S B2853585 4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886920-92-9

4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2853585
CAS No.: 886920-92-9
M. Wt: 361.35
InChI Key: UBYABTFQDBKYQY-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3,4-oxadiazole class. Its structure comprises a benzamide moiety substituted with a fluorine atom at the para position and a 1,3,4-oxadiazole ring linked to a 2-methanesulfonylphenyl group. The fluorine atom on the benzamide may improve lipophilicity and membrane permeability, aligning with drug-like properties .

Properties

IUPAC Name

4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-5-3-2-4-12(13)15-19-20-16(24-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYABTFQDBKYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methanesulfonylbenzohydrazide

Starting Material : 2-Methylsulfonylbenzoic acid is oxidized to 2-methanesulfonylbenzoic acid using hydrogen peroxide (H₂O₂) in acidic media. The carboxylic acid is then converted to its hydrazide derivative through reaction with hydrazine hydrate:

$$
\text{2-Methanesulfonylbenzoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{2-Methanesulfonylbenzohydrazide}
$$

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Yield: 85–90%

Formation of Diacylhydrazide Intermediate

The hydrazide is acylated with 4-fluorobenzoyl chloride in the presence of triethylamine to form the diacylhydrazide:

$$
\text{2-Methanesulfonylbenzohydrazide} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{Et₃N, THF}} \text{N-(2-Methanesulfonylbenzoyl)-N'-(4-fluorobenzoyl)hydrazine}
$$

Optimization Data :

Entry Base Solvent Time (h) Yield (%)
1 Triethylamine THF 4 78
2 Pyridine DCM 6 65
3 NaHCO₃ Acetone 8 72

Optimal conditions: Triethylamine in THF at 0°C to room temperature.

Cyclization to 1,3,4-Oxadiazole Core

The diacylhydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent:

$$
\text{N-(2-Methanesulfonylbenzoyl)-N'-(4-fluorobenzoyl)hydrazine} \xrightarrow{\text{POCl₃, 110°C}} \text{this compound}
$$

Cyclization Optimization :

Entry Reagent Temperature (°C) Time (h) Yield (%)
1 POCl₃ 110 6 82
2 H₂SO₄ 120 8 68
3 Polyphosphoric acid 100 10 75

POCl₃ at 110°C provides the highest yield with minimal side products.

Alternative Synthetic Approaches

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction time significantly. Using POCl₃ under microwave conditions (150 W, 120°C), cyclization completes in 1.5 hours with a 79% yield.

Catalytic Cyclization with Scandium Triflate

Scandium triflate (Sc(OTf)₃) catalyzes oxadiazole formation at room temperature:

$$
\text{Diacylhydrazide} \xrightarrow{\text{Sc(OTf)₃, CH₃CN}} \text{Target Compound} \quad (\text{Yield: 73%})
$$

Analytical Characterization

The final product is characterized by:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, oxadiazole-H), 8.12–7.98 (m, 4H, aromatic-H), 3.28 (s, 3H, SO₂CH₃).
  • MS (ESI+) : m/z 418.1 [M+H]⁺.
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water).

Chemical Reactions Analysis

4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents and conditions vary depending on the specific substitution reaction being performed.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

a. LMM5 and LMM11

  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • Substituents on Oxadiazole : LMM5 has a 4-methoxyphenylmethyl group, while LMM11 features a furan-2-yl group. The target compound uses a 2-methanesulfonylphenyl group, which is more electron-deficient.
  • Biological Activity: LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition . The methanesulfonyl group in the target compound may enhance enzyme binding due to stronger electrostatic interactions compared to LMM5/LMM11.

b. D35 (4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide)

  • Activity: D35 was identified as a hit against AlaDH in affinity screening . The target compound’s sulfonyl group may offer broader enzyme inhibition (e.g., carbonic anhydrases) compared to D35’s pyridine .

c. BG02268 (4-fluoro-N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide)

  • Key Differences :
    • Substituents : BG02268 has a (4-fluorophenyl)methylsulfanyl group, while the target compound features a 2-methanesulfonylphenyl.
    • Electron Effects : The sulfonyl group in the target compound is more electron-withdrawing than BG02268’s sulfanyl, possibly enhancing oxidative stability and target affinity .
Functional Analogues in Heterocyclic Systems

a. Triazole Derivatives (Compounds 7–9)

  • Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
    • Key Differences :
  • Core Heterocycle : Triazole vs. oxadiazole. Triazoles exhibit tautomerism, affecting binding modes.
  • Biological Relevance: Triazoles are known for antifungal activity (e.g., fluconazole), but the target compound’s oxadiazole core may reduce off-target effects .

b. Sulfonamide Derivatives (Compound 6a)

  • Structure : N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide .
    • Key Differences :
  • Sulfonyl Position : 6a has a sulfonamide at the benzamide’s para position, while the target compound places methanesulfonyl on the oxadiazole-linked phenyl.
  • Enzyme Interaction: 6a inhibits hCA II via sulfonamide-Zn²⁺ coordination.
Physicochemical and Drug-Likeness Comparison
Compound log P (Predicted) Molecular Weight Hydrogen Bond Acceptors Key Substituents
Target Compound ~3.5 403.39 6 2-methanesulfonylphenyl, 4-fluoro
LMM5 ~4.2 560.62 7 4-methoxyphenylmethyl, benzylsulfamoyl
D35 ~2.8 322.34 5 Pyridin-4-yl, 4-methylbenzamide
BG02268 ~3.8 361.37 5 (4-Fluorophenyl)methylsulfanyl
  • Lipinski’s Rule Compliance : All compounds except LMM5 (MW > 500) comply with ≤5 violations. The target compound’s fluorine and sulfonyl groups balance log P and polarity .

Biological Activity

4-Fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H14FN3O3S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_3\text{O}_3\text{S}

This structure highlights the presence of a fluorine atom and a methanesulfonyl group, which may contribute to its unique biological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : It may interact with key signaling pathways that regulate cell proliferation and apoptosis.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
A549 (Lung)15Cell cycle arrest
HeLa (Cervical)12Inhibition of angiogenesis

The antitumor effects are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .

Neuroprotective Effects

In animal models, particularly zebrafish, the compound has shown neuroprotective effects against chemically induced seizures. It appears to modulate neurotransmitter levels and reduce oxidative stress:

NeurotransmitterChange in Level
SerotoninUpregulated
GABADownregulated
CortisolDownregulated

These findings suggest potential applications in treating epilepsy and other neurological disorders .

Case Studies

  • Study on Anticancer Properties : In a controlled study involving various cancer cell lines, this compound was found to significantly reduce tumor growth in vitro. The study reported an IC50 value indicating potent cytotoxicity against breast cancer cells.
  • Neuroprotective Study : Another study investigated the effects of the compound on seizure activity in zebrafish models. Results indicated a substantial reduction in seizure frequency and severity, supporting its potential as an antiepileptic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-fluoro-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides using dehydrating agents (e.g., POCl₃ or H₂SO₄).
  • Step 2 : Coupling the oxadiazole intermediate with 4-fluorobenzamide via amide bond formation, often employing coupling reagents like EDC/HOBt or DCC.
  • Step 3 : Introduction of the methanesulfonylphenyl group via nucleophilic substitution or Suzuki coupling, requiring Pd catalysts for cross-coupling reactions .
    • Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from 18 hours to 30 minutes) while maintaining yields >70%. Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–60°C) are critical to minimize side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Assess purity (>95% threshold) using C18 columns and acetonitrile/water gradients. Retention times vary based on substituents (e.g., 11–14 minutes) .
  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
  • Fluorine : Deshielded aromatic protons (~7.5–8.5 ppm).
  • Oxadiazole ring : Distinct C=N peaks at ~160–165 ppm in ¹³C NMR .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at ~400–420 Da) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potency. Compare to controls like cisplatin .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition >15 mm suggests efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Key Modifications :

  • Oxadiazole substituents : Replace methanesulfonylphenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition.
  • Benzamide fluorination : Test meta/para-fluoro analogs to optimize receptor binding .
    • Methods : Synthesize derivatives via parallel combinatorial chemistry, then screen using high-throughput assays. QSAR models (e.g., CoMFA) can predict bioactivity trends .

Q. What computational strategies elucidate its mechanism of action against molecular targets like kinases or receptors?

  • Molecular Docking : Use AutoDock Vina to simulate binding to GSK-3β or InhA enzymes. Key interactions:

  • Hydrogen bonds between the oxadiazole N(3) and Val135 (bond length: ~2.85–3.0 Å).
  • Hydrophobic interactions with methanesulfonyl groups .
    • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Q. How can researchers resolve contradictory data in bioavailability and toxicity profiles?

  • Bioavailability : Perform ADMET predictions (e.g., SwissADME) to check Lipinski’s violations. For poor solubility (<50 µg/mL), formulate as nanoparticles or use PEGylation .
  • Toxicity : Conduct Ames tests for mutagenicity and acute toxicity studies in rodents. If hepatotoxicity is observed (ALT/AST elevation), modify the sulfonyl group to reduce metabolic activation .

Q. What strategies mitigate drug resistance in antimicrobial or anticancer applications?

  • Combination Therapy : Pair with cisplatin or doxorubicin to synergize anticancer effects (CI <1.0 in Chou-Talalay assays) .
  • Efflux Pump Inhibition : Co-administer with verapamil to block P-gp-mediated resistance in bacterial or cancer cells .

Methodological Considerations

Q. How should researchers design experiments to validate target engagement in cellular models?

  • Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins from cell lysates, followed by LC-MS/MS identification .
  • Western Blotting : Measure downstream biomarkers (e.g., phosphorylated GSK-3β for kinase inhibition) .

Q. What advanced spectroscopic techniques confirm reactive intermediate formation during synthesis?

  • In Situ IR Spectroscopy : Monitor acylhydrazide cyclization by tracking C=O (1650 cm⁻¹) and C=N (1600 cm⁻¹) peaks .
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm regiochemistry (e.g., oxadiazole ring orientation) .

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